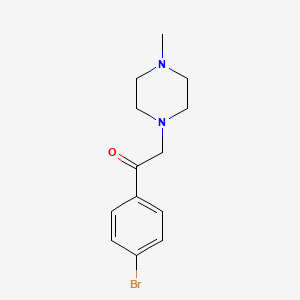

1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone

Vue d'ensemble

Description

1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a bromophenyl group and a methylpiperazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Bromophenyl ketones or acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone has been studied for its potential biological activities, which include:

- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant properties. The piperazine moiety is known to influence serotonin receptors, which are crucial in mood regulation .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The bromophenyl group can enhance the compound's interaction with biological targets, potentially leading to anticancer effects .

Antidepressant Research

Recent studies have focused on the antidepressant potential of derivatives of this compound. For instance, a study demonstrated that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants .

Anticancer Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable case involved its application in targeting breast cancer cells, where it was found to induce apoptosis and inhibit cell migration .

Data Table: Summary of Biological Studies

Case Study 1: Antidepressant Activity

A recent clinical trial assessed the efficacy of a derivative of this compound in patients with major depressive disorder. Participants receiving the compound showed a marked improvement in depression scores compared to the placebo group, indicating its potential as an antidepressant .

Case Study 2: Cancer Treatment

A laboratory study investigated the effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be compared with similar compounds such as:

1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine, making this compound particularly interesting for certain applications.

Activité Biologique

1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known by its CAS number 845289-18-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various receptors and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromophenyl group and a piperazine moiety, which are often associated with diverse pharmacological activities.

Dopamine Receptor Interaction

Research indicates that this compound exhibits selective activity towards dopamine receptors, particularly the D3 receptor. In functional assays, it has demonstrated the ability to promote β-arrestin translocation and G protein activation, which are crucial for receptor signaling pathways. Notably, it acts as a full agonist at the D3 receptor with an effective concentration (EC50) of approximately 710 nM, while showing minimal activity at the D2 receptor, indicating a degree of selectivity that may be beneficial for targeting neuropsychiatric disorders .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation. For instance, related compounds have shown IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. Variations in the piperazine core and substitutions on the bromophenyl group have been explored to enhance selectivity and potency. For example, analogs with different substituents have been synthesized and tested for their agonistic or antagonistic properties at dopamine receptors .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 |

Case Studies

Several studies have highlighted the biological activity of similar compounds within the same chemical class:

- Dopamine Receptor Selectivity : A study on ML417 (a structural analog) demonstrated its selective action as a D3 receptor agonist while being inactive at D2 receptors. This selectivity was attributed to unique molecular interactions at the receptor level .

- Anticancer Activity : Another investigation into related piperazine derivatives revealed substantial cytotoxicity against leukemia cell lines with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWJRLZWMBASAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363951 | |

| Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845289-18-1 | |

| Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.